molecular formula C24H30O8 B156272 Margaspidin CAS No. 1867-82-9

Margaspidin

Cat. No.: B156272
CAS No.: 1867-82-9
M. Wt: 446.5 g/mol
InChI Key: QWRNQLIWXKNUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Margaspidin is a phloroglucinol derivative found predominantly in the Dryopteris genus of ferns, particularly in Dryopteris marginalis . This compound is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Margaspidin can be synthesized through the extraction of Dryopteris marginalis rhizomes. The process involves treating the ether extract of the rhizome with magnesium oxide to reduce the decomposition of phloroglucinol derivatives . This method ensures the preservation of this compound’s integrity during extraction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Dryopteris species. The process includes harvesting the ferns, drying the rhizomes, and performing solvent extraction to isolate this compound. The extracted compound is then purified using chromatographic techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Margaspidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phloroglucinol derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Margaspidin has a wide range of scientific research applications:

Mechanism of Action

Margaspidin exerts its effects through interactions with various molecular targets and pathways. It is believed to interfere with specific enzymes and proteins, leading to its observed biological activities. The exact mechanism of action is still under investigation, but it is thought to involve the modulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Margaspidin is similar to other phloroglucinol derivatives such as:

Uniqueness

What sets this compound apart from these compounds is its higher concentration in Dryopteris marginalis and its distinct chemical structure, which contributes to its unique biological activities.

Properties

CAS No.

1867-82-9

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-methylphenyl]butan-1-one

InChI

InChI=1S/C24H30O8/c1-6-8-15(25)17-20(28)11(3)19(27)13(22(17)30)10-14-23(31)18(16(26)9-7-2)21(29)12(4)24(14)32-5/h27-31H,6-10H2,1-5H3

InChI Key

QWRNQLIWXKNUNM-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O

1867-82-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Margaspidin
Reactant of Route 2
Reactant of Route 2
Margaspidin
Reactant of Route 3
Reactant of Route 3
Margaspidin
Reactant of Route 4
Reactant of Route 4
Margaspidin
Reactant of Route 5
Reactant of Route 5
Margaspidin
Reactant of Route 6
Reactant of Route 6
Margaspidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.